(2-Amino-1-hydroxyethyl)phosphonic acid

描述

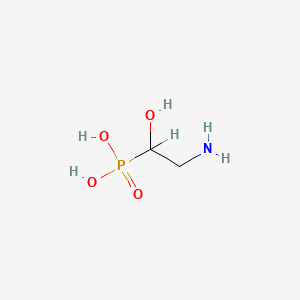

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-amino-1-hydroxyethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTXIBKRJFIBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1 Hydroxyethyl Phosphonic Acid and Its Analogs

Classical Synthetic Routes to Alpha-Aminophosphonic Acids

The foundational methods for constructing the α-aminophosphonate backbone have been adapted and refined over many years. These classical routes typically involve the formation of the crucial carbon-phosphorus bond through well-established name reactions.

Pudovik Reaction and its Modifications in Phosphonate (B1237965) Synthesis

The Pudovik reaction is a cornerstone in the synthesis of α-aminophosphonates. nih.gov In its most common form, known as the aza-Pudovik reaction, it involves the nucleophilic addition of a dialkyl phosphite (B83602) to an imine. nih.govresearchgate.net This reaction is one of the most convenient methods for preparing α-aminophosphonates. nih.gov The reaction can be catalyzed by both acids and bases. nih.gov The mechanism can proceed through two main pathways. In one route, the aldehyde or ketone reacts with a primary amine to form an imine (a Schiff base), which then undergoes nucleophilic attack by the phosphite. core.ac.uk Alternatively, the phosphite can first add to the carbonyl compound to form an α-hydroxyphosphonate intermediate, which is subsequently substituted by the amine to yield the final α-aminophosphonate. core.ac.uk

The reaction conditions for the Pudovik reaction are diverse, with many variations developed to improve yields and broaden the substrate scope. These include catalyst- and solvent-free methods, often assisted by microwave irradiation, which align with the principles of green chemistry. sciforum.net For instance, the addition of dialkyl phosphites to imines has been successfully carried out under such conditions to produce α-aryl-α-aminophosphonates. sciforum.net

A key challenge in the synthesis of (2-amino-1-hydroxyethyl)phosphonic acid via this route is the selection of appropriate starting materials that already contain or allow for the introduction of the hydroxyl and amino functionalities. Often, a precursor like an α-hydroxyphosphonate is synthesized first, which can then be converted to the aminophosphonate. nih.gov

Strecker-Type Approaches for Carbon-Phosphorus Bond Formation

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. wikipedia.org The reaction involves a three-component condensation of a carbonyl compound, ammonia (B1221849), and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid. wikipedia.orgmasterorganicchemistry.com

In phosphorus chemistry, an analogous approach is used to form α-aminophosphonic acids. This phospha-Strecker reaction follows a similar pathway where the key intermediate is an imine, formed from an aldehyde and ammonia. wikipedia.org Instead of cyanide, a phosphorus nucleophile, such as a dialkyl phosphite or tris(trimethylsilyl)phosphite, attacks the imine to form the C-P bond, yielding an α-aminophosphonate derivative. mdpi.com Subsequent hydrolysis of the ester groups provides the final α-aminophosphonic acid.

Iminium Ion Formation : An aldehyde reacts with ammonia (or an amine) in an acidic medium to form an iminium ion after the elimination of water. masterorganicchemistry.com

Nucleophilic Attack : A phosphorus reagent adds to the iminium carbon, forming the α-aminophosphonate. wikipedia.org

This method is highly versatile and can be applied to a wide range of aldehydes and ketones, allowing for the synthesis of various α,α-disubstituted α-aminophosphonic acids when a ketone is used as the starting material. wikipedia.org

Michaelis-Arbuzov and Michaelis-Becker Reactions in Hydroxyphosphonate Preparation

The Michaelis-Arbuzov and Michaelis-Becker reactions are fundamental for forming carbon-phosphorus bonds and are widely used in the synthesis of phosphonates. wikipedia.orgwikipedia.org

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.org The mechanism starts with the SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com A subsequent SN2 attack by the displaced halide ion on one of the phosphite's alkyl groups cleaves an ester bond, yielding the final phosphonate and an alkyl halide. wikipedia.org This reaction is highly effective for preparing phosphonates from primary alkyl halides but requires elevated temperatures (120-160 °C). wikipedia.orgjk-sci.com For the synthesis of hydroxyphosphonates, a precursor containing a leaving group (like a halide) and a protected hydroxyl group is typically required. For example, α-methanesulfonyloxy-benzylphosphonates have been shown to undergo an efficient Arbuzov reaction with triethyl phosphite. nih.gov

The Michaelis-Becker reaction offers an alternative route, reacting a dialkyl hydrogen phosphonate with an alkyl halide in the presence of a base. wikipedia.org The base deprotonates the phosphonate to form a more potent phosphorus nucleophile, which then displaces the halide from the substrate. researchgate.net This method often proceeds under milder conditions than the Michaelis-Arbuzov reaction, sometimes at room temperature or below, which is advantageous when dealing with thermally sensitive molecules. tandfonline.comtandfonline.com The Michaelis-Becker reaction has been successfully employed in liquid-liquid phase-transfer catalyzed (PTC) systems to synthesize various dialkyl phosphonates. researchgate.net

Both reactions are crucial for preparing key intermediates, such as α-hydroxyphosphonates, which can then be further functionalized to yield the target this compound. nih.govresearchgate.net

Stereoselective Synthesis of this compound Enantiomers

The biological activity of α-aminophosphonic acids is often dependent on the absolute configuration at the chiral α-carbon. dicp.ac.cn Therefore, developing methods for the stereoselective synthesis of enantiomerically pure compounds like (R)- or (S)-(2-amino-1-hydroxyethyl)phosphonic acid is of great importance.

Chiral Auxiliaries and Asymmetric Induction in Phosphonate Chemistry

A well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org

In phosphonate chemistry, chiral auxiliaries can be attached to either the nitrogen or the phosphorus atom. For example, chiral amines can be condensed with aldehydes to form chiral imines. The subsequent nucleophilic addition of a phosphite (a Pudovik-type reaction) is then directed by the stereocenter on the amine, leading to a diastereomeric mixture of α-aminophosphonates that can be separated. nih.gov

Alternatively, chiral alcohols can be used to prepare chiral H-phosphonates. rsc.org Reagents derived from naturally occurring and inexpensive chiral molecules like (-)-menthol or more complex structures like TADDOL have been developed. rsc.orgchim.it These chiral H-phosphonates can then be added to aldehydes or imines, where the bulky chiral group on the phosphorus atom influences the facial selectivity of the addition, leading to high diastereoselectivity. rsc.orgchim.it For example, the hydrophosphonylation of aldehydes using an (R,R)-TADDOL-derived H-phosphonate has been shown to be a highly diastereoselective method for preparing α-hydroxyphosphonates. rsc.org The auxiliary is then cleaved to yield the enantiomerically enriched phosphonic acid. chim.it

| Chiral Auxiliary Type | Application | Typical Diastereomeric Excess (de) | Reference |

| Chiral Imines | Addition of phosphites to imines derived from chiral amines. | 70-98% de | mdpi.com |

| TADDOL-derived H-phosphonates | Hydrophosphonylation of aldehydes and imines. | High | rsc.orgchim.it |

| Menthol-derived H-P species | Asymmetric preparation of C- and P-chiral organophosphorus compounds. | Variable | rsc.org |

Enantioselective Catalysis for this compound Production

Enantioselective catalysis represents a more modern and atom-economical approach to asymmetric synthesis, as it requires only a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov

For the synthesis of this compound and its analogs, several catalytic asymmetric methods have been developed. One prominent approach is the catalytic asymmetric hydrogenation of α,β-dehydroaminophosphonates using transition-metal catalysts (e.g., Rhodium, Ruthenium) with chiral ligands. dicp.ac.cn This method has proven effective in producing α-aminophosphonic acid derivatives with good to excellent enantioselectivities. dicp.ac.cn

Another powerful strategy is the enantioselective addition of phosphites to imines (aza-Pudovik reaction) catalyzed by chiral organocatalysts or metal complexes. nih.gov Chiral catalysts based on cinchona alkaloids, thioureas, and phosphoric acids have been successfully employed. mdpi.comnih.gov For instance, quinine-squaramide has been used to catalyze the enantioselective addition of diphenyl phosphite to imines, yielding optically active α-aminophosphonates in high yields and enantioselectivities. nih.gov

A specific synthesis of (R)-2-amino-1-hydroxyethyl)phosphonic acid has been achieved through the hydrolytic kinetic resolution of racemic diethyl oxiran-2-ylphosphonate using a chiral cobalt catalyst. mdpi.comresearchgate.netresearchgate.net The resulting enantiomerically enriched epoxide is then opened with an amine, followed by hydrolysis and deprotection steps to yield the final product. mdpi.comresearchgate.netresearchgate.net

| Catalytic Method | Catalyst/Ligand Type | Typical Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Rhodium, Ruthenium complexes with chiral ligands | up to 76% ee | dicp.ac.cn |

| Catalytic aza-Pudovik | Cinchona-based catalysts, Quinine-squaramide | 31-94% ee | nih.gov |

| Hydrolytic Kinetic Resolution | Chiral Cobalt (Jacobsen) catalyst | Not specified | mdpi.com |

| Organocatalytic α-amidoalkylation | Chiral quinine-derived quaternary ammonium (B1175870) salts | up to 92% ee | mdpi.com |

Enzymatic and Biocatalytic Methods for Chiral this compound

The stereoselective synthesis of chiral molecules is of paramount importance, and biocatalysis offers a powerful tool for achieving high enantiopurity under mild conditions. In nature, (R)-2-Amino-1-hydroxyethyl)phosphonic acid is produced through a specific enzymatic pathway. Within organisms like phytoplankton, the iron-dependent enzyme PhnY mediates the oxidation of 2-aminoethylphosphonic acid, leading to the stereoselective formation of (R)-2-amino-1-hydroxyethyl)phosphonic acid. mdpi.compreprints.org This natural product serves as a catabolic intermediate, which is subsequently acted upon by another enzyme, PhnZ, to release inorganic phosphate (B84403). mdpi.com

Beyond natural pathways, chemoenzymatic methods have been developed to produce enantiomerically pure this compound. One notable strategy involves the hydrolytic kinetic resolution of a racemic mixture of diethyl oxiran-2-ylphosphonate. mdpi.compreprints.orgresearchgate.net This process utilizes a chiral catalyst to selectively hydrolyze one enantiomer, leaving the other unreacted and allowing for the separation and subsequent conversion into the desired chiral aminophosphonic acid. mdpi.comresearchgate.net For instance, the synthesis of (R)-2-Amino-1-hydroxyethyl)phosphonic acid was achieved starting from the kinetic resolution of rac-diethyl oxiran-2-ylphosphonate, followed by steps including reaction with benzylamine, acid hydrolysis, and catalytic hydrogenolysis. preprints.orgresearchgate.net

The broader field of enzymatic synthesis for chiral amino compounds is well-established, employing methods like asymmetric reductive amination of keto acids and enantioselective addition of ammonia to unsaturated acids, which highlights the potential for developing novel biocatalytic routes for phosphonate analogs. nih.gov Engineered enzymes, such as ketoreductases (KREDs), have demonstrated high conversion rates and stereoselectivity in producing chiral alcohols and amines, which are key structural motifs in the target molecule. mdpi.com

Table 1: Biocatalytic and Chemoenzymatic Approaches for Chiral Phosphonates

| Method | Precursor/Substrate | Key Enzyme/Catalyst | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Natural Biocatalysis | 2-Aminoethylphosphonic acid | PhnY (iron-dependent enzyme) | (R)-2-Amino-1-hydroxyethyl)phosphonic acid | Stereoselective | mdpi.com, preprints.org |

| Chemoenzymatic Synthesis | rac-diethyl oxiran-2-ylphosphonate | Jacobsen cobalt catalyst | (R)-2-Amino-1-hydroxyethyl)phosphonic acid | Enantioselective (via kinetic resolution) | mdpi.com |

Novel and Advanced Synthetic Strategies for this compound Derivatives

Recent advancements in synthetic chemistry have provided sophisticated tools for creating derivatives of this compound, enabling the generation of compound libraries for research and development.

Solid-phase synthesis is a powerful technique for the parallel synthesis of large compound libraries. This approach has been successfully applied to the creation of α-aminophosphine and, by extension, α-aminophosphonate libraries. tau.ac.ilnih.govtau.ac.il In a typical solid-phase strategy, one of the building blocks is anchored to a solid support (resin). For α-aminophosphonates, this can be achieved via a Mannich-type reaction involving a resin-bound aldehyde, an amine, and a phosphite source (e.g., diphenylphosphine (B32561) followed by oxidation). tau.ac.il Alternatively, the amine component can serve as the building block anchored to the resin. tau.ac.il

The progress of the reaction on the solid support can be monitored using specialized analytical techniques like gel-phase ³¹P and ¹³C NMR. tau.ac.il This methodology has culminated in the successful parallel synthesis of a 40-member library of borane-protected α-aminophosphines, demonstrating the feasibility of generating diverse phosphonate derivatives efficiently. tau.ac.il

Table 2: Example of Solid-Phase Synthesis Route for α-Aminophosphine Ligands

| Step | Description | Reactants | Analysis | Reference |

|---|---|---|---|---|

| 1 | Anchoring | Resin-bound aldehyde or amine | Gel-phase NMR | tau.ac.il |

| 2 | Mannich Reaction | Amine (or aldehyde), diphenylphosphine | Gel-phase NMR | tau.ac.il |

| 3 | Cleavage | Cleavage from resin | Standard NMR, MS | tau.ac.il |

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for molecular functionalization. A relevant example for phosphorus compounds is the phospha-Michael addition, a click reaction between an alkyl phosphine (B1218219) and an acrylamide (B121943). nih.govchudasama-group.eu This reaction proceeds readily in aqueous buffers to form a stable phosphonium product. chudasama-group.eu The second-order rate constant for the reaction between tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and acrylamide at pH 7.4 was determined to be 0.07 M⁻¹s⁻¹. nih.gov

This chemistry can be harnessed to functionalize derivatives of this compound. By incorporating a phosphine or an acrylamide moiety into an analog, it can be readily "clicked" with a corresponding reaction partner bearing a label (like a fluorophore) or another molecule of interest. This strategy has been successfully used for site-specific protein labeling by installing an Nε-acryloyl-l-lysine residue into a protein and reacting it with a dansyl-phosphine conjugate. nih.govchudasama-group.eu Similarly, this approach could be used to attach the phosphonate to larger scaffolds or to create probes for biological studies. The application of click chemistry to visualize other organophosphorus compounds, such as phosphatidic acid, further underscores the utility of this approach in the field. nih.gov

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several sustainable methodologies have been developed for the synthesis of α-aminophosphonates, the core structure of many analogs.

One significant advancement is the development of solvent-free and catalyst-free one-pot, three-component condensation reactions. rsc.org By simply heating a mixture of a carbonyl compound, an amine, and diethyl phosphite, high yields of the corresponding α-aminophosphonate can be achieved, completely avoiding the need for organic solvents and metal catalysts. rsc.org

Other green approaches focus on the use of recyclable and environmentally benign catalysts.

Ionic Liquids: Room-temperature ionic liquids have been shown to be effective catalysts for the three-component synthesis of α-aminophosphonates under solvent-free conditions, providing high yields and selectivity. rsc.org

Recyclable Ammonium Salts: Quaternary ammonium salts, such as those based on the DABCO skeleton, have been employed as inexpensive and efficient reaction media and catalysts. organic-chemistry.org These catalysts can be recycled multiple times without a significant loss of activity, enhancing the economic and environmental viability of the process. organic-chemistry.org

Benign Heterogeneous Catalysts: Waste materials like eggshells, which are primarily calcium carbonate, have been repurposed as a cost-effective and environmentally friendly solid heterogeneous base catalyst for the Kabachnik–Fields reaction, yielding α-aminophosphonates in high yields and short reaction times. tandfonline.com

Table 3: Comparison of Green Synthetic Methods for α-Aminophosphonates

| Method | Catalyst | Solvent | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| Solvent-Free Condensation | None | None (Neat) | 75–80 °C | No solvent or catalyst waste | rsc.org |

| Ionic Liquid Catalysis | Ionic Liquid | None (Solvent-free) | Room Temperature | High selectivity, mild conditions | rsc.org |

| Quaternary Salt Catalysis | [H-DABCO]Cl | Methanol | Room Temperature | Catalyst recyclable up to 7 times | organic-chemistry.org |

| Eggshell Catalysis | Eggshell Powder | Ethanol | Room Temperature | Uses waste material, rapid reaction (25-30 min) | tandfonline.com |

Biochemical and Enzymatic Interactions of 2 Amino 1 Hydroxyethyl Phosphonic Acid

Enzyme Inhibition Mechanisms by (2-Amino-1-hydroxyethyl)phosphonic acid

The phosphonate (B1237965) group is a key feature of many enzyme inhibitors, acting as a stable mimic of the tetrahedral transition states of various enzymatic reactions, particularly those involving phosphate (B84403) or carboxylate groups.

Kinetics of Reversible and Irreversible Enzyme Inhibition

Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors bind to enzymes through non-covalent interactions and can be released, allowing the enzyme to regain activity. The strength of a reversible inhibitor is typically quantified by its inhibition constant (K_i). Irreversible inhibitors, in contrast, form stable, often covalent, bonds with the enzyme, leading to a permanent loss of activity.

While specific kinetic data for the direct inhibition of an enzyme by this compound is not extensively documented in publicly available research, the broader class of aminophosphonates has been shown to exhibit both reversible and irreversible inhibition depending on their specific structure and the target enzyme. For instance, diaryl esters of α-aminophosphonates are known to act as irreversible inhibitors of serine proteases.

In the context of phosphonate-metabolizing enzymes, this compound is recognized more as a substrate than an inhibitor. For example, the enzyme (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase (PbfA) from the marine bacterium Vibrio splendidus catalyzes the elimination of ammonia (B1221849) from the (R)-enantiomer of this compound. The kinetics of this reaction have been determined, providing insight into the enzyme's efficiency in processing this molecule.

| Kinetic Parameter | Value |

|---|---|

| k_cat | 5.3 ± 0.3 s⁻¹ |

| K_M | 0.43 ± 0.06 mM |

| k_cat/K_M | 12,300 ± 1,200 M⁻¹s⁻¹ |

Transition State Analogue Design Principles Applied to Phosphonates

The design of potent enzyme inhibitors often relies on the principle of transition-state analogy. Enzymes function by stabilizing the high-energy transition state of a reaction, thus lowering the activation energy. A molecule that mimics the geometry and charge distribution of this transition state can bind to the enzyme with very high affinity, acting as a powerful inhibitor.

Phosphonic acids are excellent candidates for transition-state analogues due to the tetrahedral geometry of the phosphonate group, which resembles the transition state of reactions such as peptide bond hydrolysis or phosphoryl transfer. The P-C bond in phosphonates is also highly stable to hydrolysis compared to the P-O bond in phosphates, making them robust enzyme inhibitors.

In the case of this compound, its structure suggests it could potentially act as a transition-state analogue for enzymes that process substrates with a similar arrangement of hydroxyl, amino, and acidic functionalities. The phosphonate group can mimic a tetrahedral intermediate, while the amino and hydroxyl groups can engage in specific hydrogen bonding interactions within an enzyme's active site, enhancing binding affinity.

Specificity and Selectivity of this compound as an Enzyme Modulator

The specificity and selectivity of an enzyme modulator are crucial for its potential applications. While the inhibitory activity of this compound is not well-documented, its role as a substrate for certain enzymes highlights a high degree of specificity.

The enzyme PbfA, for instance, is highly specific for the (R)-enantiomer of this compound and does not show activity towards the (S)-enantiomer or other related compounds like ethanolamine and D,L-isoserine acs.org. This stereospecificity indicates that the enzyme's active site has a precise three-dimensional arrangement of binding pockets and catalytic residues that can only accommodate the (R)-isomer. Such high substrate specificity is a common feature of enzymes and suggests that if this compound were to act as an inhibitor, it would likely also exhibit a high degree of selectivity for its target enzyme.

Targeted Enzyme Systems and Receptor Interactions

Research into the interactions of this compound has focused on enzymes involved in phosphonate metabolism and biosynthesis.

Inhibition of Phosphoenolpyruvate (B93156) Mutase (PEP Mutase) and Related Isomerases

Phosphoenolpyruvate (PEP) mutase is a key enzyme in the biosynthesis of phosphonates, catalyzing the intramolecular rearrangement of phosphoenolpyruvate to phosphonopyruvate (B1221233). This enzyme is a target for the design of inhibitors aimed at disrupting phosphonate production in organisms where it is essential.

While there is no direct evidence of inhibition of PEP mutase by this compound, studies on substrate and intermediate analogues provide insights into how phosphonates can inhibit this enzyme. The inhibition of PEP mutase has been probed using a variety of small anions and substrate analogues nih.gov. The nature of inhibition, whether competitive or noncompetitive, often depends on the size and charge of the inhibitor. For example, smaller anions like sulfite and nitrate are noncompetitive inhibitors, while larger anions such as sulfate and phosphate act as competitive inhibitors nih.gov.

A potent inhibitor of PEP mutase is oxalate, an analogue of the enolate intermediate of the reaction, with a K_i value of 25 µM nih.gov. The synergistic inhibition observed when oxalate is combined with small, noncompetitive inhibitor anions suggests the formation of a "bimolecular transition-state analogue" in the active site nih.gov. This indicates that phosphonate-based compounds that can mimic aspects of the substrate or intermediate could potentially act as effective inhibitors of PEP mutase.

Interactions with Other Phosphonate-Metabolizing Enzymes

In various microorganisms, this compound is an intermediate in the catabolism of 2-aminoethylphosphonate (AEP). The enzyme PhnY, an Fe(II)/α-ketoglutarate-dependent dioxygenase, stereospecifically hydroxylates AEP to produce (R)-2-amino-1-hydroxyethylphosphonic acid mdpi.com. Subsequently, another enzyme, PhnZ, which is a diiron(II/III) cofactor-dependent dioxygenase, cleaves the C-P bond of (R)-2-amino-1-hydroxyethylphosphonic acid to yield glycine and inorganic phosphate acs.org.

The enzyme PbfA provides an alternative metabolic route, acting as an ammonia-lyase on (R)-2-amino-1-hydroxyethylphosphonic acid to produce phosphonoacetaldehyde (B103672), which can then be further metabolized acs.org. The high substrate specificity of these enzymes underscores the precise molecular recognition involved in phosphonate metabolism.

Structural Basis of Molecular Recognition within Enzyme Active Sites

The molecular recognition of this compound within an enzyme active site is exemplified by its interaction with PhnZ, a di-iron oxygenase involved in the catabolism of organophosphonates. High-resolution crystal structures of PhnZ in complex with its substrate, (R)-2-amino-1-hydroxyethylphosphonic acid, have provided significant insights into the structural basis of this recognition. acs.orgacs.org

The active site of PhnZ contains two iron ions coordinated by a conserved motif of four histidines and two aspartates. acs.org When (R)-2-amino-1-hydroxyethylphosphonic acid binds, it does so in a specific conformation. The phosphonic acid group is completely deprotonated and coordinates through one of its oxygen atoms to one of the iron atoms in the active site. acs.org The conformation of the bound substrate is such that the phosphorus and nitrogen atoms are antiperiplanar to one another, with a P–C(1)-C(2)-N torsion angle of approximately 174.2°. acs.org This conformation is similar to that observed in the crystalline state of the free molecule. acs.org

A key feature of the molecular recognition is an induced-fit mechanism mediated by specific amino acid residues. acs.org Residue E27 in the PhnZ active site specifically recognizes the 2-amino group of the substrate. acs.org This interaction triggers a conformational change, leading to the release of another key residue, Y24, from the active site. acs.org The movement of Y24 creates the necessary space for molecular oxygen to bind to the second iron atom, which is a crucial step for the subsequent catalytic reaction. acs.org Furthermore, a conserved histidine residue, H62, forms a specific interaction with the 1-hydroxyl group of the substrate. acs.org

These specific interactions—the coordination of the phosphonate group to the iron center, the recognition of the amino group by E27, and the interaction of the hydroxyl group with H62—collectively ensure the precise positioning and recognition of (R)-2-amino-1-hydroxyethylphosphonic acid within the PhnZ active site, facilitating its catalytic turnover.

| Interacting Group of Substrate | Enzyme Residue/Component | Type of Interaction | Reference |

| Phosphonate Group | Fe ion 1 | Coordination | acs.org |

| 2-Amino Group | E27 | Specific Recognition (triggers induced fit) | acs.org |

| 1-Hydroxyl Group | H62 | Specific Interaction | acs.org |

Interaction with Cellular Biochemical Pathways (Non-Human Context)

Modulation of Microbial Cell Wall Biosynthesis Pathways (e.g., Peptidoglycan Precursors)

There is a lack of direct scientific evidence specifically implicating this compound in the modulation of microbial cell wall biosynthesis pathways, such as the synthesis of peptidoglycan precursors. While some phosphonate-containing natural products, like fosfomycin, are known to inhibit cell wall synthesis by targeting enzymes such as MurA, no such role has been documented for this compound. nih.gov Research on the antibacterial properties of phosphonopeptides, which can inhibit cell wall biosynthesis, has focused on analogues of amino acids like alanine and glycine, without specific mention of this compound as a component. nih.gov

Interference with Biosynthetic Routes of Phosphonates in Microorganisms

This compound is a known intermediate in the catabolic (degradative) pathways of other phosphonates in microorganisms, rather than being reported as an inhibitor of phosphonate biosynthesis. mdpi.com Specifically, it is a key intermediate in the oxidative degradation of 2-aminoethylphosphonic acid (AEP), one of the most common biogenic phosphonates. mdpi.comnih.gov In this pathway, AEP is first oxidized by the enzyme PhnY to stereoselectively form (R)-2-amino-1-hydroxyethylphosphonic acid. mdpi.com This intermediate is then further oxidized by the enzyme PhnZ, which cleaves the carbon-phosphorus bond to release inorganic phosphate and glycine. mdpi.com

While this demonstrates its integral role in phosphonate metabolism, there is currently no direct evidence to suggest that this compound acts as a feedback inhibitor or otherwise interferes with the biosynthetic pathways of other phosphonate natural products. nih.govnih.gov The biosynthesis of most phosphonates initiates from phosphoenolpyruvate, and while some phosphonates act as competitive inhibitors of enzymes due to their structural similarity to substrates, a specific inhibitory role for this compound on these biosynthetic enzymes has not been established. nih.gov

Role as a Substrate Analogue in In Vitro Enzymatic Reactions

This compound, particularly the (R)-enantiomer, serves as a specific substrate for certain enzymes in vitro, demonstrating its role as a substrate analogue in enzymatic reactions. A notable example is the enzyme (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase, termed PbfA, from the marine bacterium Vibrio splendidus. acs.org PbfA catalyzes a 1,2-elimination reaction on (R)-1-hydroxy-2-aminoethylphosphonate, releasing ammonia and generating phosphonoacetaldehyde. acs.org This reaction funnels the compound into the hydrolytic degradation pathway for AEP. acs.org

The enzyme exhibits a high degree of substrate specificity, as it is not active towards the (S)-enantiomer of 1-hydroxy-2-aminoethylphosphonate or other related compounds like ethanolamine. acs.org In vitro kinetic studies of PbfA with (R)-1-hydroxy-2-aminoethylphosphonate have determined its catalytic efficiency.

| Enzyme | Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| PbfA (Vibrio splendidus) | (R)-1-hydroxy-2-aminoethylphosphonate | 0.43 ± 0.06 | 5.3 ± 0.3 | 12,300 ± 1,200 | acs.org |

The ability of phosphonates, in general, to act as substrate analogues is well-documented. Their structural similarity to carboxylates and phosphates allows them to bind to the active sites of various enzymes, often acting as potent competitive inhibitors. nih.govnih.gov While this compound is a substrate for enzymes like PbfA, its potential role as a substrate analogue inhibitor for other enzymes remains an area for further investigation.

Biological Occurrence and Ecological Roles of 2 Amino 1 Hydroxyethyl Phosphonic Acid

Natural Product Isolation and Biosynthesis of (2-Amino-1-hydroxyethyl)phosphonic acid

This compound is a naturally occurring organophosphorus compound that plays a role as a key metabolic intermediate. Its existence is intrinsically linked to the metabolism of more abundant phosphonates, particularly in marine and microbial ecosystems.

This compound was identified and characterized as a crucial intermediate in the catabolism of 2-aminoethylphosphonic acid (AEP), the most common biogenic phosphonate (B1237965). nih.gov It is not typically accumulated as a final secondary metabolite but rather serves as a transient molecule in a larger metabolic pathway. The stereoselective formation of (R)-2-amino-1-hydroxyethylphosphonic acid is mediated by the iron-dependent enzyme PhnY through the oxidation of AEP. mdpi.com

Detailed characterization of the (R)-isomer has been achieved through various analytical methods. X-ray crystallography has confirmed its (R)-configuration and revealed that it exists as a zwitterion in the solid state, featuring extensive intermolecular hydrogen bonding. researchgate.net The conformation of the molecule shows the phosphorus and nitrogen atoms in an antiperiplanar arrangement, a feature also observed when the molecule is bound to the active site of enzymes that process it. mdpi.com

The presence of this compound in nature is directly related to the distribution of its precursor, AEP. AEP is widely found in marine environments, synthesized by organisms at the base of the food chain. Marine phytoplankters, including various species of dinoflagellates and coccolithophorids, are capable of synthesizing aminophosphonic acids from orthophosphate. hawaii.edu AEP is a significant component of the phospholipids (B1166683) in a range of lower life forms such as ciliates, coelenterates, and molluscs. hawaii.edu

Consequently, this compound occurs as a metabolic intermediate within these organisms and the bacteria that degrade them. Its formation is a key step for marine microbes to access the phosphorus stored in AEP, especially in phosphorus-limited ocean environments. mdpi.com While direct isolation from tissues is less common due to its transient nature, evidence points to its integration into cellular structures; for instance, the incorporation of a hydroxyethylphosphonate moiety into the membrane phospholipids has been reported for the predatory bacterium Bdellovibrio stolpii. nih.gov

The biosynthesis of this compound is a step within the catabolic pathway of AEP. It is not synthesized de novo but is derived from the enzymatic modification of AEP. The primary biosynthetic pathways for phosphonates in general begin with the rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), a reaction catalyzed by the enzyme PEP phosphomutase. nih.govnih.gov PnPy is then decarboxylated to form phosphonoacetaldehyde (B103672) (PnAA), which is subsequently converted to AEP. nih.gov

The direct biosynthetic step leading to (R)-2-amino-1-hydroxyethylphosphonic acid is the oxidation of AEP. This reaction is catalyzed by PhnY, an iron-dependent oxygenase, which hydroxylates AEP at the C-1 position. mdpi.com This enzymatic step is a critical part of the oxidative degradation pathway of AEP, initiating the process that ultimately liberates inorganic phosphate (B84403). mdpi.com

Ecological Significance of Phosphonate Chemistry

Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, represent a significant reservoir of organic phosphorus. Their metabolism is a key component of the biogeochemical phosphorus cycle, particularly in nutrient-limited ecosystems.

Phosphorus is an essential nutrient for all life, but its availability, primarily as inorganic phosphate, is often a limiting factor for growth in many environments, particularly the oceans. mdpi.comnih.gov Marine microorganisms have evolved pathways to utilize alternative phosphorus sources, such as the abundant phosphonates. mdpi.com

The degradation of phosphonates like AEP is a critical process in the marine phosphorus cycle. By breaking the stable C-P bond, microbes can release the phosphorus as bioavailable inorganic phosphate. mdpi.com The conversion of AEP to this compound is a pivotal step in this process, transforming a stable storage molecule into an intermediate that can be further processed to fuel primary productivity. mdpi.com This cycling of phosphonates ensures that the phosphorus locked within these organic compounds is returned to the ecosystem, supporting the growth of phytoplankton and other marine life. nih.govresearchgate.net

Microorganisms employ several distinct pathways to degrade phosphonates and utilize their phosphorus content. This compound is an intermediate in two such major pathways for AEP degradation.

The Oxidative Pathway : This pathway involves two key iron-dependent enzymes. First, PhnY oxidizes AEP to produce (R)-2-amino-1-hydroxyethylphosphonic acid. mdpi.com Subsequently, a second enzyme, PhnZ, acts on this intermediate, catalyzing an oxidative cleavage reaction that releases inorganic phosphate and glycine. mdpi.com

The Hydrolytic Pathway Funnel : The more widespread hydrolytic pathway for AEP degradation involves its conversion to phosphonoacetaldehyde (PAA), which is then cleaved by the hydrolase PhnX to yield acetaldehyde (B116499) and inorganic phosphate. nih.gov Recently, a novel enzyme, (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase (termed PbfA), was discovered. This enzyme provides a link between the two pathways. PbfA specifically catalyzes the elimination of ammonia (B1221849) from (R)-2-amino-1-hydroxyethylphosphonate to generate PAA. nih.gov This allows organisms possessing the hydrolytic pathway enzymes to funnel (R)-2-amino-1-hydroxyethylphosphonate into their existing degradation route, expanding the range of phosphonate compounds they can utilize. nih.gov

Table of Mentioned Compounds

Ecological Interactions and Allelochemical Potential of Phosphonates

Phosphonates, a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, play a significant role in mediating ecological interactions, particularly in microbial communities and plant-pathogen relationships. qub.ac.uk Their chemical stability and structural similarity to phosphates and carboxylates allow them to function as competitive inhibitors of various enzymes, underpinning their potential as allelochemicals. mdpi.com

In many ecosystems, especially oligotrophic marine environments, phosphorus is a limiting nutrient. mdpi.com Microorganisms have evolved mechanisms to utilize phosphonates as an alternative source of this essential element. mdpi.comwikipedia.org The ability to break the C-P bond and release inorganic phosphate provides a competitive advantage to bacteria capable of phosphonate metabolism. qub.ac.ukwikipedia.org For instance, this compound is a key intermediate in the catabolic pathway that allows microorganisms to utilize the more abundant 2-aminoethylphosphonic acid as a phosphorus reservoir. mdpi.com Some bacteria can also metabolize aminophosphonates as a source of nitrogen, further highlighting their role in nutrient cycling and microbial competition. wikipedia.org

The ecological significance of phosphonates extends to complex interactions between microbes and host organisms. In the case of the phytopathogenic bacterium Pectobacterium atrosepticum, the production of specific phosphonates is regulated by quorum sensing and is enhanced in the presence of pectic compounds from the host plant. mdpi.com Research indicates that these bacterially-produced phosphonates have a dual role: they increase the bacterium's resistance to stress while simultaneously reducing its virulence. mdpi.com This modulation of pathogenicity is theorized to be a strategy for the bacterium to maintain its ecological niche—the host plant—in a functional state for a longer duration, ensuring a more stable interaction rather than rapid host death. mdpi.com

The allelochemical potential of phosphonates is rooted in their ability to act as enzyme inhibitors. mdpi.com By mimicking natural substrates, they can bind to the active sites of enzymes, disrupting crucial metabolic pathways in competing organisms. mdpi.com This inhibitory action is the basis for the antibiotic and herbicidal properties observed in some phosphonate compounds. qub.ac.ukmdpi.com Allelopathy, the chemical inhibition of one organism by another, is a well-documented ecological phenomenon, and phosphonates represent a class of molecules with this capability. researchgate.netmdpi.com Allelochemicals can interfere with various physiological processes, including photosynthesis, nutrient uptake, and cell division in target organisms. researchgate.net

The discovery that microorganisms such as bacteria and fungi are natural sources of biologically active compounds, including phosphonates with antibiotic properties, underscores their role in shaping microbial communities. mdpi.comnih.gov This natural production of inhibitory compounds is a key component of chemical warfare and competition in diverse ecosystems. The allelochemical properties of phosphonates have also attracted interest for agricultural applications, with research exploring their potential as environmentally safer biopesticides. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 2 Amino 1 Hydroxyethyl Phosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of (2-Amino-1-hydroxyethyl)phosphonic acid in solution and in the solid state. Through various NMR experiments, the chemical environment of each atom can be probed, and the connectivity between atoms can be mapped.

One-dimensional NMR spectroscopy provides foundational information about the number and types of hydrogen, carbon, and phosphorus atoms in the molecule. The analysis is typically conducted in a solvent like deuterium oxide (D₂O) due to the compound's polarity.

¹H NMR Analysis: The proton NMR spectrum of this compound displays distinct signals corresponding to the three non-exchangeable protons on the ethyl backbone. A representative analysis reveals a signal for the proton on the carbon bearing the hydroxyl group (C1-H) and two signals for the protons on the carbon bearing the amino group (C2-H₂).

The proton at C1 appears as a triplet of doublets, with its chemical shift influenced by the adjacent hydroxyl, phosphonic acid, and aminoethyl groups. mdpi.com

The two protons at C2 are diastereotopic and thus exhibit separate signals, each appearing as a doublet of doublet of doublets due to coupling with each other, the C1 proton, and the phosphorus atom. mdpi.com

¹³C NMR Analysis: The carbon-13 NMR spectrum shows two signals, one for each carbon atom in the ethyl chain.

The signal for C1 (the carbon bonded to the hydroxyl group and phosphorus) appears as a doublet due to one-bond coupling with the phosphorus atom (¹JCP). mdpi.com

The signal for C2 (the carbon bonded to the amino group) also appears as a doublet, but with a smaller coupling constant, indicative of a two-bond coupling to the phosphorus atom (²JCP). mdpi.com

³¹P NMR Analysis: The phosphorus-31 NMR spectrum provides direct information about the chemical environment of the phosphorus atom. For this compound, the spectrum typically shows a single resonance, confirming the presence of one unique phosphorus environment. mdpi.comresearchgate.net The chemical shift is characteristic of an alkylphosphonic acid.

| Nucleus | Chemical Shift (δ) in D₂O | Multiplicity & Coupling Constants (J) | Assignment |

| ¹H | 3.90 ppm | td, J = 9.9, 2.7 Hz | CH (OH)P |

| 3.30 ppm | ddd, J = 13.2, 6.4, 3.2 Hz | CH ₂NH₂ | |

| 3.11 ppm | ddd, J = 13.3, 9.8, 6.2 Hz | CH ₂NH₂ | |

| ¹³C | 62.7 ppm | d, ¹JCP = 155 Hz | C H(OH)P |

| 44.4 ppm | d, ²JCP = 8 Hz | C H₂NH₂ | |

| ³¹P | 15.1 ppm | s | P (=O)(OH)₂ |

| Data sourced from a 400 MHz spectrometer for ¹H and a 162 MHz spectrometer for ³¹P. mdpi.com |

While 1D NMR suggests the structure, 2D NMR experiments provide unambiguous proof of atomic connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity of the ethyl backbone by showing cross-peaks between the proton on C1 and the two protons on C2, confirming their scalar coupling relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HSQC or HMQC spectrum correlates protons with their directly attached carbons. It would show a correlation between the signal at 3.90 ppm and the carbon signal at 62.7 ppm (C1), and correlations between the proton signals at 3.30/3.11 ppm and the carbon signal at 44.4 ppm (C2).

Solid-State NMR (ssNMR) is a powerful method for characterizing the structure of this compound in its crystalline form, providing insights that complement X-ray diffraction data.

Polymorphism: ssNMR can detect the presence of different crystalline forms (polymorphs) of the compound, as the distinct packing and intermolecular interactions in each polymorph would result in different chemical shifts and relaxation times.

Conformational Analysis: Single-crystal X-ray diffraction has revealed that this compound exists as a zwitterion in the solid state, with a specific conformation where the phosphorus and nitrogen atoms are antiperiplanar to one another (P–C(1)-C(2)-N torsion angle of ~174°). mdpi.com ssNMR can corroborate these conformational details. Techniques like Cross Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, and advanced experiments can measure internuclear distances and torsion angles to refine the solid-state structure. The extensive intermolecular hydrogen bonding network involving the hydroxyl, ammonium (B1175870), and phosphonate (B1237965) groups, identified by crystallography, creates a specific local environment that can be probed by ssNMR. mdpi.comresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a primary analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Using a technique like Electrospray Ionization (ESI), this compound is typically observed as a protonated molecule, [M+H]⁺. HRMS analysis confirms the molecular formula C₂H₈NO₄P. mdpi.com

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 142.0264 | 142.0262 | C₂H₉NO₄P⁺ |

| Data confirms the elemental composition of the compound. mdpi.com |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the protonated parent molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. While specific MS/MS studies on this compound are not widely published, the fragmentation pathways can be predicted based on the known reactivity of aminophosphonic acids and related compounds. nih.gov

A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 142.0) would involve:

Loss of Water: A common initial fragmentation for molecules with a hydroxyl group is the neutral loss of H₂O (18 Da), leading to a fragment ion at m/z 124.0.

Loss of Ammonia (B1221849): The amino group can be lost as NH₃ (17 Da), resulting in a fragment ion at m/z 125.0.

C-P Bond Cleavage: Scission of the carbon-phosphorus bond is a key fragmentation pathway for phosphonates. This could lead to fragments representing the phosphonic acid moiety or the amino-hydroxyethyl portion.

Sequential Losses: Following an initial loss, further fragmentation can occur. For example, the ion at m/z 124.0 (after water loss) could subsequently lose the phosphonic acid group or undergo further rearrangement.

The analysis of these characteristic fragments allows for the confirmation of the different functional groups and their arrangement within the molecule.

Hyphenated Techniques (e.g., LC-MS) for Mixture Analysis

The analysis of this compound in complex mixtures presents an analytical challenge due to its high polarity. This characteristic makes it difficult to separate using standard reversed-phase liquid chromatography. Consequently, advanced hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the methods of choice for its detection and quantification. nih.govresearchgate.net

Methodologies developed for highly polar pesticides (HPP), such as the QuPPe (Quick Polar Pesticides) method, are often applicable. nih.govnih.gov These methods typically employ chromatographic techniques better suited for polar compounds, including hydrophilic interaction liquid chromatography (HILIC), ion chromatography (IC), or mixed-mode chromatography (MMC). nih.gov For mass spectrometric detection, electrospray ionization (ESI) is commonly used, often in the negative ion mode, to quantify the deprotonated molecule [M-H]⁻. nih.gov The coupling of LC with a triple quadrupole mass spectrometer (QqQ-MS) allows for high selectivity and sensitivity through selected reaction monitoring (SRM), making it a gold standard for quantifying trace levels of polar phosphonates in various matrices. nih.govthermofisher.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides definitive information on its absolute configuration, conformational preferences, and intermolecular interactions.

Single-crystal X-ray diffraction analysis of the enantiomerically pure (R)-2-Amino-1-hydroxyethyl)phosphonic acid has provided detailed structural data. mdpi.comresearcher.liferesearchgate.net The compound crystallizes in the orthorhombic, noncentrosymmetric space group P2₁2₁2₁. mdpi.comresearcher.liferesearchgate.net The analysis confirmed the (R)-configuration of the chiral center. mdpi.comresearchgate.net A key finding from the crystal structure is that the molecule exists in a zwitterionic form in the solid state, with the amino group being protonated to an ammonium cation and one of the phosphonic acid protons transferred, resulting in a phosphonate anion. mdpi.comresearcher.liferesearchgate.net

Crystallographic Data for (R)-(2-Amino-1-hydroxyethyl)phosphonic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₈NO₄P |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.303 (2) |

| b (Å) | 7.104 (2) |

| c (Å) | 11.627 (3) |

Data sourced from Motevalli, M., et al. (2024). mdpi.comresearchgate.net

To understand its biological function, (R)-2-Amino-1-hydroxyethyl)phosphonic acid has been co-crystallized with the enzyme PhnZ, an iron-dependent oxygenase involved in the catabolism of organophosphonates. mdpi.comebi.ac.uk A high-resolution 2.1 Å X-ray crystal structure of the PhnZ-substrate complex has been determined. mdpi.comebi.ac.uk

The structure reveals that within the enzyme's active site, the phosphonic acid group is fully deprotonated and coordinates to one of the iron ions. mdpi.com The binding is further stabilized by specific interactions with key amino acid residues. A conserved histidine residue (H62) interacts specifically with the substrate's 1-hydroxyl group. ebi.ac.uk Furthermore, residues Y24 and E27 are involved in an induced-fit mechanism where E27 recognizes the 2-amino group, causing Y24 to move and create space for molecular oxygen to bind to the second iron ion in the active site. ebi.ac.uk These studies provide a detailed snapshot of the substrate-enzyme interactions essential for catalysis.

The solid-state conformation of (R)-2-Amino-1-hydroxyethyl)phosphonic acid, as determined by X-ray crystallography, shows that the phosphorus and nitrogen atoms are positioned antiperiplanar to one another. mdpi.com The P–C(1)-C(2)-N torsion angle was measured to be 173.8°, a conformation that is remarkably similar to the 174.2° angle observed when the molecule is bound to the active site of the PhnZ enzyme. mdpi.com

The crystal structure is characterized by an extensive and complex network of intermolecular hydrogen bonds, with no intramolecular hydrogen bonds observed. mdpi.com These interactions are critical for the stability of the crystal lattice. The polar functional groups—the ammonium cation, the hydroxyl group, and the phosphonate anion—all participate in this network. mdpi.com The three N–H groups of the ammonium moiety act as hydrogen-bond donors, while all three oxygen atoms of the phosphonate group serve as hydrogen-bond acceptors. mdpi.com The hydroxyl group (O-H) acts as both a hydrogen-bond donor and acceptor. mdpi.com This intricate web of hydrogen bonds defines the molecular packing within the crystal. mdpi.comresearchgate.net

Hydrogen Bonding Roles of Functional Groups

| Functional Group | Role in Hydrogen Bonding |

|---|---|

| Ammonium (-NH₃⁺) | Donor |

| Phosphonate (-PO₃H⁻) | Acceptor |

| Hydroxyl (-OH) | Donor and Acceptor |

Chromatographic Methods for Separation, Purification, and Research Quantification

Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of this compound in research and analytical settings. The development of robust methods is essential to overcome the challenges posed by the compound's high polarity.

Developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound requires specialized approaches due to its poor retention on conventional reversed-phase columns.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms, has proven effective for separating structurally related polar phosphonic acids. sielc.com A method utilizing a Primesep SB column, which has both hydrophobic and anion-exchange properties, can be employed. sielc.com The selectivity of the separation is controlled by adjusting the mobile phase composition, specifically the organic modifier (e.g., acetonitrile) concentration, buffer type, and pH. sielc.com Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or UV, and the method can be made compatible with mass spectrometry. sielc.com For compounds that lack a strong chromophore, pre-column derivatization is another strategy to enhance detection and retention in RP-HPLC systems. researchgate.netnih.gov

Example HPLC Method Conditions for Polar Phosphonic Acids

| Parameter | Condition |

|---|---|

| Column | Primesep SB (Mixed-Mode Reversed-Phase/Anion-Exchange) |

| Mobile Phase | Acetonitrile (MeCN) and an aqueous buffer (e.g., Ammonium Formate - AmFm) |

| Flow Rate | 1.0 mL/min |

| Detection | ELSD, UV, or MS-compatible |

Based on a method for structurally similar compounds. sielc.com

Ion Exchange Chromatography for Phosphonic Acid Separation

Ion Exchange Chromatography (IEC) is a powerful analytical technique utilized for the separation of ionic and polar molecules, making it highly suitable for the purification and analysis of aminophosphonic acids like this compound. iajps.com The separation principle is based on the reversible electrostatic interaction between charged analytes and the charged functional groups of the stationary phase or ion exchanger. iajps.com This method can be tailored to separate complex mixtures of similar compounds, such as amino acids, by exploiting subtle differences in their charge properties. fredhutch.org

For aminophosphonic acids, which are zwitterionic compounds possessing both a basic amino group and an acidic phosphonic acid group, the net charge on the molecule is highly dependent on the pH of the mobile phase. mdpi.com This characteristic is central to their separation by IEC. Anion exchange chromatography, which employs a stationary phase with positively charged functional groups, is commonly used for the purification of this compound. mdpi.comresearcher.lifewikipedia.org In this process, at a pH above its isoelectric point, the molecule carries a net negative charge and binds to the positively charged resin. wikipedia.org

The separation process involves several key steps:

Equilibration: The ion exchange column is first equilibrated with a buffer to set the initial pH and ionic strength.

Sample Loading: The sample mixture containing this compound is loaded onto the column. Molecules with the appropriate charge displace counter-ions and bind to the resin.

Washing: The column is washed with the equilibration buffer to remove any unbound or weakly bound impurities.

Elution: The bound analytes are subsequently eluted from the column. Elution can be achieved by either changing the pH of the mobile phase to alter the net charge of the bound molecules or by increasing the ionic strength of the buffer. wikipedia.org An increasing salt concentration introduces ions (e.g., Cl⁻) that compete with the bound analytes for the charged sites on the resin, leading to their displacement and elution. wikipedia.org

In the synthesis and purification of (R)-2-Amino-1-hydroxyethyl)phosphonic acid, anion-exchange chromatography has been documented as a crucial final step to yield the pure compound. mdpi.comresearcher.life The effectiveness of the separation is influenced by several factors, including the type of resin, the pH and composition of the buffer system, and the flow rate. 193.16.218

Table 1: Typical Parameters for Ion Exchange Chromatography of Aminophosphonic Acids

| Parameter | Description | Typical Application |

| Stationary Phase (Resin) | Insoluble matrix with covalently attached charged groups. For aminophosphonic acids, anion exchangers with positively charged groups (e.g., quaternary ammonium) are common. wikipedia.org | DEAE-Sephadex or similar positively charged resins are used for binding negatively charged phosphonates. wikipedia.org |

| Mobile Phase (Eluent) | An aqueous buffer system used to control pH and ionic strength. | Sodium or lithium-based buffer systems are frequently used for the separation of amino acids and their derivatives. 193.16.218 |

| Elution Method | Gradient elution, where the ionic strength (salt concentration) or pH of the mobile phase is gradually changed to release bound analytes. wikipedia.org | A gradually increasing salt concentration (e.g., NaCl or KCl) is used to compete with and displace the bound phosphonic acids. |

| Detection | Post-column derivatization with reagents like ninhydrin followed by spectrophotometric detection, or direct detection using methods like amperometry. 193.16.218nih.gov | Ninhydrin reacts with the primary amine group to form a colored compound detectable by UV-Vis spectroscopy. 193.16.218 |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a fundamental analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound is a polar, non-volatile compound due to the presence of hydroxyl, amino, and phosphonic acid functional groups. nih.gov These groups lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor thermal stability, making direct GC analysis impossible. bre.com Therefore, a chemical modification step known as derivatization is mandatory to convert the analyte into a volatile and thermally stable derivative suitable for GC analysis.

Derivatization aims to replace the active, polar hydrogens on the functional groups with nonpolar moieties, thereby increasing the compound's volatility and improving its chromatographic behavior. Several derivatization strategies have been developed for aminophosphonic acids and related compounds.

Common Derivatization Techniques:

Silylation: This is one of the most common techniques, involving the reaction of the analyte with a silylating agent to replace active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. researchgate.net The resulting silyl derivatives are significantly more volatile and thermally stable.

Acylation and Esterification: This two-step approach targets both the amine and the acid groups. The amino group is first acylated, often using an anhydride like trifluoroacetic anhydride (TFAA), to form an amide. Subsequently, the phosphonic acid and hydroxyl groups are esterified using reagents like ethereal diazo-n-butane to form esters. nih.gov This combination of reactions effectively masks all polar functional groups, yielding a derivative with good gas chromatographic properties. researchgate.net

The selection of the derivatization reagent and reaction conditions is critical for achieving a complete and reproducible reaction, avoiding the formation of multiple byproducts. Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. Detection is typically performed using a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (MS). GC-MS provides both retention time data for quantification and mass spectral data for structural confirmation of the derivative. nih.gov

Table 2: Derivatization Strategies for GC Analysis of Aminophosphonic Acids

| Derivatization Method | Reagent(s) | Target Functional Group(s) | Resulting Derivative |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS) researchgate.net | Amino (-NH₂), Hydroxyl (-OH), Phosphonic Acid (-PO₃H₂) | N,O-trimethylsilyl derivative researchgate.net |

| Acylation & Esterification | Trifluoroacetic anhydride (TFAA) followed by an alcohol (e.g., isopropanol) or diazoalkane. nih.govresearchgate.net | Amino (-NH₂), Phosphonic Acid (-PO₃H₂) | N-acyl phosphonate ester |

| Two-Step Silylation | Methoximation (using Methoxyamine hydrochloride) followed by Silylation (using MSTFA). youtube.com | Carbonyl (if present), Amino (-NH₂), Hydroxyl (-OH), Phosphonic Acid (-PO₃H₂) | Methoxyime-trimethylsilyl derivative youtube.com |

Theoretical and Computational Investigations of 2 Amino 1 Hydroxyethyl Phosphonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of (2-Amino-1-hydroxyethyl)phosphonic acid, such as its electron distribution, stability of different forms, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations are essential to determine its most stable three-dimensional geometry, the distribution of electron density, and the nature of its molecular orbitals.

Experimental X-ray crystallography has shown that in the solid state, the molecule exists as a zwitterion, with the acidic phosphonate (B1237965) group deprotonated and the basic amino group protonated to form an ammonium (B1175870) cation. mdpi.comresearchgate.net DFT calculations, particularly when combined with solvation models like the Polarizable Continuum Model (PCM), can confirm that this zwitterionic form is also stable in aqueous solutions.

Molecular orbital analysis provides insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically located around the negatively charged phosphonate and hydroxyl oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed around the protonated amino group and the phosphorus atom, suggesting these are likely sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability.

Electrostatic potential maps generated from DFT calculations visually represent the charge distribution. These maps typically show a high negative potential (red color) around the phosphonate oxygen atoms and a high positive potential (blue color) around the ammonium group's hydrogen atoms, confirming the zwitterionic nature and highlighting the regions most likely to engage in electrostatic interactions and hydrogen bonding.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates regions susceptible to electrophilic attack (e.g., phosphonate oxygens). |

| LUMO Energy | ~ +1.5 eV | Indicates regions susceptible to nucleophilic attack (e.g., phosphorus atom). |

| HOMO-LUMO Gap | ~ 8.5 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | ~ 10-12 Debye | A high value reflects significant charge separation in the zwitterionic form. |

pKa Predictions and Tautomeric Equilibria Analysis

The pKa value, which describes the tendency of a molecule to donate a proton, is a critical parameter governing its behavior in biological systems. nih.govmrupp.info this compound is a polyprotic acid, possessing multiple ionizable groups: the phosphonic acid group and the amino group. Computational methods can predict the pKa values for the successive deprotonation steps.

The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent using a thermodynamic cycle. mdpi.com This requires accurate quantum chemical calculations for the protonated and deprotonated forms of the molecule, coupled with a solvation model to account for the significant stabilizing effect of water on the charged species. mdpi.com

These calculations are also vital for analyzing the tautomeric equilibrium. The molecule can exist in several protonation states (protomers) at different pH values. The zwitterionic form (deprotonated phosphonate, protonated amine) is dominant at physiological pH, but other forms can exist. Quantum chemical calculations can determine the relative energies of these different tautomers, predicting their population distribution as a function of pH.

| State | Charge | Amino Group | Phosphonic Acid Group | Expected pH Range |

|---|---|---|---|---|

| Cationic | +1 | -NH3+ | -P(O)(OH)2 | Very Low pH |

| Zwitterionic (Neutral) | 0 | -NH3+ | -P(O)(O-)(OH) | Low to Neutral pH |

| Anionic | -1 | -NH3+ | -P(O)(O-)2 | Neutral to High pH |

| Dianionic | -2 | -NH2 | -P(O)(O-)2 | Very High pH |

Reaction Mechanism Calculations for Phosphonate Formation and Hydrolysis

Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions, including the formation and breakdown of phosphonates. The hydrolysis of phosphonate esters, which would be the final step in a laboratory synthesis to yield the phosphonic acid, is a well-studied process. mdpi.com

Theoretical calculations can map the potential energy surface for the hydrolysis reaction, identifying the transition state structures and calculating the activation energy barriers. dtic.mil The mechanism typically involves the nucleophilic attack of a water molecule or hydroxide ion on the electrophilic phosphorus atom. mdpi.comdtic.mil Calculations can distinguish between different possible pathways, such as associative mechanisms (where the nucleophile adds before the leaving group departs) and dissociative mechanisms (where the leaving group departs first). researchgate.netresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products on the reaction pathway. dtic.mil

In the biological context, the formation of (R)-2-Amino-1-hydroxyethyl)phosphonic acid is catalyzed by the enzyme PhnY, which hydroxylates 2-aminoethylphosphonic acid. mdpi.com While computationally demanding, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods could be employed to model this reaction within the enzyme's active site. In this approach, the reacting species are treated with high-level quantum mechanics, while the surrounding protein environment is treated with more efficient classical mechanics.

Molecular Docking and Molecular Dynamics Simulations of Enzyme-Ligand Interactions

To understand the biological function of this compound, it is crucial to study its interactions with enzymes. Molecular docking and molecular dynamics simulations are the primary computational tools for this purpose.

Prediction of Binding Modes and Affinities within Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. The (R)-enantiomer of this compound is the natural substrate for the enzyme PhnZ, which catalyzes the cleavage of its C-P bond. nih.gov An experimentally determined X-ray crystal structure of this enzyme-substrate complex is available, providing an excellent reference for computational studies. mdpi.com

Docking simulations would place the this compound molecule into the PhnZ active site and use a scoring function to rank the different binding poses. A successful docking protocol would reproduce the experimentally observed binding mode. In this mode, the molecule is anchored within the active site through a network of specific interactions. The crystal structure reveals that the substrate coordinates to a di-iron center within the enzyme. Specifically, the vicinal hydroxyl and one of the phosphonate oxygen atoms bind to one of the iron atoms, forming a stable five-membered ring. nih.gov This chelation is a critical feature of the binding. Other interactions, such as hydrogen bonds between the ammonium group and phosphonate oxygens with polar amino acid residues (e.g., Aspartate, Histidine), further stabilize the complex.

| Ligand Group | Interacting Partner in PhnZ | Type of Interaction |

|---|---|---|

| Hydroxyl Group (-OH) | Iron Ion (Fe2) | Metal Coordination |

| Phosphonate Group (-PO32-) | Iron Ion (Fe2) | Metal Coordination |

| Phosphonate Group (-PO32-) | Active Site Residues (e.g., His, Tyr) | Hydrogen Bonding |

| Ammonium Group (-NH3+) | Active Site Residues (e.g., Asp) | Hydrogen Bonding / Salt Bridge |

Conformational Dynamics of this compound in Biological Milieu

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, both in aqueous solution and within an enzyme's active site. nih.govmdpi.com

An MD simulation of this compound in a water box would reveal its conformational preferences and solvation structure. Analysis of the simulation trajectory would show the flexibility of the molecule's carbon backbone and the rotation around its single bonds. The P–C(1)–C(2)–N torsion angle is particularly important; experimental data shows this adopts an antiperiplanar conformation (around 174°) in both the free solid state and when bound to the PhnZ enzyme. mdpi.com MD simulations can calculate the probability of finding the molecule in this and other conformations in solution.

Furthermore, MD simulations can characterize the hydration shell around the molecule. Radial distribution functions can be calculated to show the average distance and coordination number of water molecules around the charged phosphonate and ammonium groups, providing a detailed picture of how the molecule interacts with its immediate biological environment. When simulating the enzyme-ligand complex, MD can assess the stability of the binding pose predicted by docking and reveal the flexibility of both the ligand and the protein active site residues.

Free Energy Perturbation and MM/GBSA Calculations for Binding Strength

The binding strength of this compound to its biological targets can be quantitatively assessed using advanced computational methods such as Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These approaches are instrumental in predicting the binding affinity of a ligand to a receptor, providing insights that guide drug design and optimization.

MM/GBSA is a popular end-point method used to estimate the free energy of binding for small ligands to macromolecules. nih.gov It combines molecular mechanics energies with continuum solvation models. The binding free energy (ΔG_bind) is typically calculated by taking the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand in their unbound states. The calculation involves molecular dynamics (MD) simulations of the receptor-ligand complex to generate a representative ensemble of conformations. nih.gov While MM/GBSA has been applied successfully to numerous systems, its accuracy can be system-dependent, with reported correlation coefficients (r²) compared to experimental data varying widely. nih.govnih.gov

The binding free energy in MM/GBSA is calculated as follows:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM represents the change in molecular mechanics energy in the gas phase, which includes internal (bond, angle, dihedral), van der Waals, and electrostatic energies.

ΔG_solv is the change in solvation free energy, composed of polar and non-polar contributions. The polar part (ΔG_pol) is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part (ΔG_np) is often estimated from the solvent-accessible surface area (SASA). nih.gov

TΔS is the conformational entropy change upon binding, which is computationally demanding to calculate and is sometimes omitted, leading to the calculation of relative, rather than absolute, binding energies.

For a molecule like this compound, MM/GBSA could be employed to understand its interaction with an enzyme active site, such as that of PhnZ, for which a crystal structure with the bound ligand exists. mdpi.com The calculations would break down the binding energy into its constituent parts, revealing the key forces driving the interaction. For instance, the highly polar phosphonate, hydroxyl, and amino groups would be expected to contribute significantly to the electrostatic and polar solvation energy components.

FEP is a more rigorous, alchemical free energy calculation method that computes the relative binding free energy (ΔΔG_bind) between two similar ligands. vu.nl It involves simulating a non-physical pathway where one ligand is gradually transformed into another, both in the unbound state (in solution) and in the bound state (in the protein active site). vu.nl While computationally more expensive than MM/GBSA, FEP methods, when properly executed with modern force fields, can achieve high accuracy in predicting relative ligand binding potencies. nih.gov

The table below illustrates the type of data that would be generated from an MM/GBSA analysis for the binding of this compound to a hypothetical enzyme target.

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| ΔE_vdW (van der Waals) | -25.5 ± 1.5 | Contribution from van der Waals interactions. |

| ΔE_elec (Electrostatic) | -40.2 ± 2.1 | Contribution from electrostatic interactions. |

| ΔG_pol (Polar Solvation) | +48.5 ± 2.5 | Energy penalty for desolvating polar groups. |

| ΔG_np (Non-polar Solvation) | -4.1 ± 0.5 | Energy gain from hydrophobic interactions. |

| ΔG_bind (MM/GBSA) | -21.3 ± 3.8 | Total estimated binding free energy (excluding entropy). |

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, employing computational methods to correlate the chemical structure of compounds with their biological activities. For this compound and its derivatives, these approaches can elucidate the key structural features required for molecular recognition and biological function, thereby guiding the design of more potent and selective analogs.

Pharmacophore Modeling for Rational Design of this compound Analogs

Pharmacophore modeling is a powerful tool used to distill the essential steric and electronic features of a ligand that are necessary for optimal interaction with a specific biological target. A pharmacophore model represents the spatial arrangement of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic centers (HC), and charged groups (positive/negative ionizable). mdpi.com

For this compound, a pharmacophore model can be developed based on its known conformation when bound to an enzyme. The crystal structure of its (R)-enantiomer bound to the PhnZ enzyme reveals key interactions that can be translated into pharmacophoric features. mdpi.com The phosphonate group acts as a strong HBA and a negative ionizable center, the hydroxyl group serves as both an HBD and HBA, and the ammonium group is a key HBD and a positive ionizable center. mdpi.com